6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
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Overview
Description
6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine, methylthiol, and various pyrimidine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining 2-methoxybenzylamine with pyrimidine derivatives under acidic or basic conditions.
Cyclization: Formation of the tetrahydropyrido ring through intramolecular cyclization.
Functional Group Modifications: Introduction of the methylthio group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 6-(2-Methoxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
Uniqueness
The presence of the 2-methoxybenzyl group in 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol may confer unique biological properties, such as increased binding affinity to specific targets or enhanced metabolic stability.
Properties
IUPAC Name |
6-[(2-methoxyphenyl)methyl]-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-6-4-3-5-11(14)9-19-8-7-13-12(10-19)15(20)18-16(17-13)22-2/h3-6H,7-10H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODLQMBMIWZWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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